1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group, a keto group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyridazine intermediate in the presence of a palladium catalyst.
Oxidation and Carboxylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, while the keto and carboxylic acid groups participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid include other fluorophenyl-substituted pyridazines and pyridazinones. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
1-(4-Fluorophenyl)-3,6-dihydropyridazine-4-one: Similar structure but lacks the carboxylic acid group.
1-(4-Fluorophenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a keto group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMATXNXEMOXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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